5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17458867
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N |
|---|---|
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3 |
| Standard InChI Key | ASINTLOAQNNRHI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2CCCC(C2=CC=C1)N |
Introduction
5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic amine compound characterized by its unique structure, consisting of a naphthalene core with a tetrahydro configuration and an ethyl substituent at the 5-position. This compound is of interest in various scientific fields, including medicinal chemistry and pharmacology, due to its potential biological activities and structural complexity.
Synthesis Methods
The synthesis of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through various organic synthesis techniques. Common methods involve the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon for hydrogenation steps. Temperature and reaction time are critical parameters that influence yield and purity.
Biological Activities and Potential Applications
Compounds related to tetrahydronaphthalenes have been studied for their potential pharmacological effects, including interactions with neurotransmitter systems and possible applications in treating neurological disorders. The biological activity of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an area of active research, with potential applications in both industrial and research settings.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine | C₁₂H₁₇N | Chiral configuration, potential biological activity in pharmacology. |
| 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C₁₁H₁₅N | Methyl group instead of ethyl, different biological activity. |
| 1-(2,3,8,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone | C₁₆H₂₂O | Contains a ketone functional group, larger structure. |
Research Findings and Future Directions
Research on 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine focuses primarily on its binding affinity to biological targets. Interaction studies help elucidate the mechanisms by which this compound may exert its biological effects. Further experimental studies are needed to fully understand its pharmacodynamics and pharmacokinetics.
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